

Methyl 2-ethoxyacetate: A Technical Guide to its Potential Applications in Organic Chemistry

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Compound of Interest

Compound Name: Methyl 2-ethoxyacetate

Cat. No.: B042190

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and specific applications of **Methyl 2-ethoxyacetate** in published organic synthesis literature are limited. This guide provides a comprehensive overview of its known properties and explores its potential applications based on the well-established reactivity of its constituent functional groups: an ester and an ether. The experimental protocols and quantitative data presented are representative examples derived from analogous chemical systems and should be adapted and optimized for specific research needs.

Introduction

Methyl 2-ethoxyacetate, with the molecular formula $C_5H_{10}O_3$, is an organic compound featuring both an ester and an ether functional group. This bifunctionality suggests a versatile role in organic synthesis, potentially as a solvent, a reagent, or a synthetic building block. While its direct applications are not extensively documented, its structural similarity to other α -alkoxy esters allows for the extrapolation of its probable chemical behavior and utility.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **Methyl 2-ethoxyacetate** is provided below. This data is essential for its safe handling, purification, and characterization in a laboratory setting.

Table 1: Physicochemical Properties of **Methyl 2-ethoxyacetate**

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ O ₃	
Molecular Weight	118.13 g/mol	
CAS Number	17640-26-5	
Appearance	Solid	
IUPAC Name	methyl 2-ethoxyacetate	
Synonyms	Methyl ethoxyacetate	

Table 2: Spectroscopic Data for **Methyl 2-ethoxyacetate**

Spectrum Type	Key Features	Reference
¹³ C NMR	Data available in spectral databases.	
GC-MS	NIST Library Number: 366885	
IR (Vapor Phase)	Data available in spectral databases.	

Potential Applications in Organic Synthesis

Based on its structure, **Methyl 2-ethoxyacetate** can be envisioned to participate in a variety of organic transformations.

As a Reagent

The ester functionality of **Methyl 2-ethoxyacetate** is the primary site of reactivity. It can undergo nucleophilic acyl substitution reactions, making it a potential precursor for the synthesis of more complex molecules.

Transesterification, the conversion of one ester to another, is a fundamental reaction in organic synthesis. **Methyl 2-ethoxyacetate** can be converted to other alkyl or aryl esters by reacting it

with an alcohol in the presence of an acid or base catalyst. This reaction is typically driven to completion by using a large excess of the reactant alcohol.

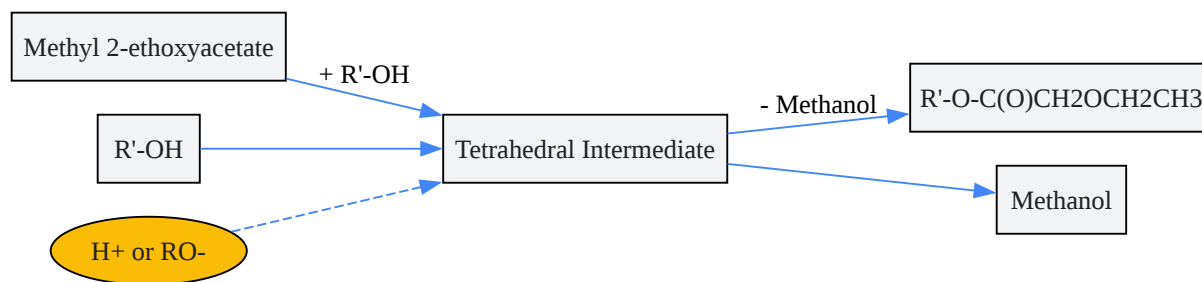
Representative Experimental Protocol: Acid-Catalyzed Transesterification

- To a solution of **Methyl 2-ethoxyacetate** (1.0 eq) in the desired alcohol (e.g., ethanol, large excess) is added a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05 eq).
- The reaction mixture is heated to reflux and monitored by TLC or GC.
- Upon completion, the excess alcohol is removed under reduced pressure.
- The residue is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude transesterified product, which can be further purified by distillation or chromatography.

Table 3: Representative Data for Transesterification of a Methyl Ester

Reactant Alcohol	Catalyst	Reaction Time (h)	Yield (%)
Ethanol	H ₂ SO ₄	6	85
Propan-1-ol	p-TsOH	8	82
Benzyl alcohol	Sc(OTf) ₃	12	75

Note: This data is illustrative and based on general procedures for methyl ester transesterification.



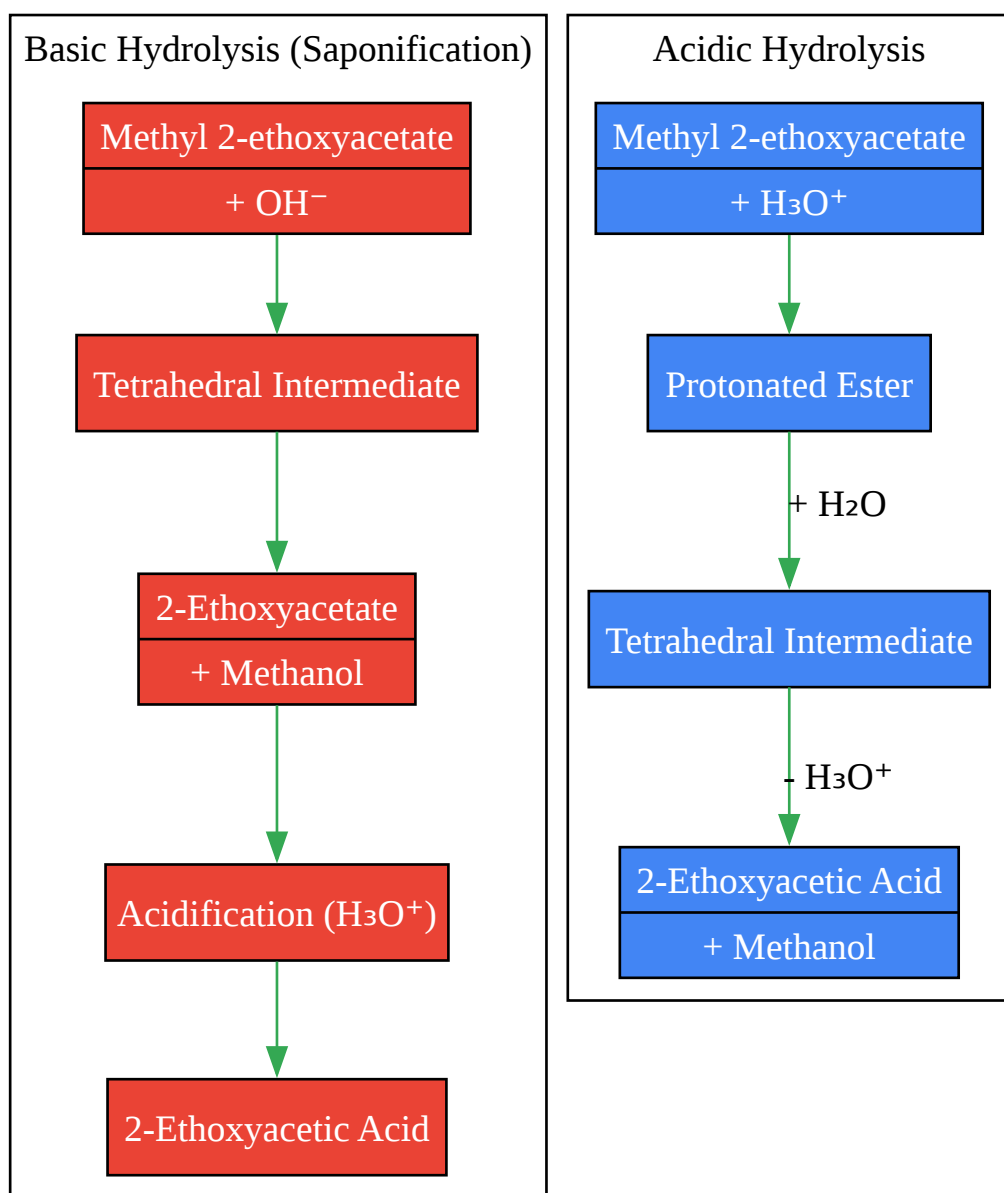
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Caption: General mechanism for the transesterification of **Methyl 2-ethoxyacetate**.

The ester can be hydrolyzed to the corresponding carboxylic acid (2-ethoxyacetic acid) under acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process.

Representative Experimental Protocol: Basic Hydrolysis (Saponification)

- **Methyl 2-ethoxyacetate** (1.0 eq) is dissolved in a mixture of an organic solvent (e.g., THF or ethanol) and an aqueous solution of a strong base (e.g., NaOH or LiOH, 1.1 eq).
- The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
- The organic solvent is removed under reduced pressure.
- The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
- The aqueous layer is then acidified with a strong acid (e.g., HCl) to a pH of ~2, leading to the precipitation of the carboxylic acid.
- The carboxylic acid is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to afford the product.



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Caption: Pathways for the hydrolysis of **Methyl 2-ethoxyacetate**.

As a Solvent

The presence of the ether linkage and the ester group imparts a moderate polarity to **Methyl 2-ethoxyacetate**, suggesting its potential as a solvent in organic reactions. Ethers are generally good solvents for a wide range of organic compounds and are relatively unreactive, especially

towards bases. The low reactivity of the ether linkage makes it a suitable medium for reactions involving strong bases or nucleophiles.

Table 4: Comparison of Solvent Properties (Illustrative)

Solvent	Boiling Point (°C)	Dielectric Constant	Polarity
Diethyl Ether	34.6	4.3	Low
Tetrahydrofuran (THF)	66	7.5	Moderate
Methyl 2-ethoxyacetate (Predicted)	~140-160	Moderate	Moderate
Dimethylformamide (DMF)	153	36.7	High

Note: The properties for **Methyl 2-ethoxyacetate** are predicted based on its structure and comparison with similar molecules.

Its higher boiling point compared to common ether solvents like diethyl ether or THF could be advantageous for reactions requiring elevated temperatures.

Methanol

Polar Protic

THF

Methyl 2-ethoxyacetate
(Predicted Position)

Polar Aprotic

DMF

Hexane

Non-Polar

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Caption: Predicted solvent classification of **Methyl 2-ethoxyacetate**.

Safety Information

Methyl 2-ethoxyacetate is classified as acutely toxic if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

While specific, documented applications of **Methyl 2-ethoxyacetate** in the scientific literature are scarce, its chemical structure suggests a range of potential uses in organic synthesis. As a bifunctional molecule, it can serve as a precursor to 2-ethoxyacetic acid and its derivatives

through hydrolysis and transesterification reactions. Its predicted properties also indicate its potential as a moderately polar, high-boiling aprotic solvent. Further research is warranted to fully explore and validate the synthetic utility of this compound, which may hold promise for applications in materials science, medicinal chemistry, and the development of novel synthetic methodologies. Researchers are encouraged to consider **Methyl 2-ethoxyacetate** as a versatile building block and solvent, with the understanding that reaction conditions will require careful optimization.

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